Lipophilicity (XLogP3-AA) Differentiation: 2,3-Dichloro vs. 3,5-Dichloro Isomer
The 2,3-dichloro substitution pattern yields a higher computed lipophilicity compared to the 3,5-dichloro isomer. Specifically, N-tert-butyl-2,3-dichlorobenzamide exhibits an XLogP3-AA of 3.4 [1], whereas the 3,5-dichloro analog (CAS 33244-96-1) is predicted to have a LogP of approximately 3.1 . This 0.3 unit difference reflects the impact of ortho-chlorine placement on overall hydrophobicity and can influence membrane permeability and off-target binding.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | N-(tert-butyl)-3,5-dichlorobenzamide (CAS 33244-96-1): ~3.1 |
| Quantified Difference | Δ +0.3 log unit (approx.) |
| Conditions | Computed values – XLogP3-AA algorithm (PubChem) vs. vendor‑provided LogP |
Why This Matters
In lead optimization, even a 0.3 logP difference can alter a compound's predicted CNS penetration or aqueous solubility profile, making the 2,3-isomer a more lipophilic tool compound.
- [1] PubChem. Compound Summary for CID 60643074, N-tert-butyl-2,3-dichlorobenzamide. National Center for Biotechnology Information. Accessed April 2026. View Source
